molecular formula C11H10N2O2S B1355484 1-[2-(2-Furyl)-4-mercapto-6-methylpyrimidin-5-yl]ethanone CAS No. 13995-71-6

1-[2-(2-Furyl)-4-mercapto-6-methylpyrimidin-5-yl]ethanone

Cat. No. B1355484
CAS RN: 13995-71-6
M. Wt: 234.28 g/mol
InChI Key: OAUJZAAHQCXRAQ-UHFFFAOYSA-N
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Description

“1-[2-(2-Furyl)-4-mercapto-6-methylpyrimidin-5-yl]ethanone” is a sulfur-containing heterocyclic compound. It has a molecular formula of C11H10N2O2S and a molecular weight of 234.27 g/mol . This compound is used for proteomics research .


Molecular Structure Analysis

The molecular structure of “1-[2-(2-Furyl)-4-mercapto-6-methylpyrimidin-5-yl]ethanone” consists of a furyl group (a furan ring), a mercapto group (sulfur), and a methylpyrimidinyl group, all attached to an ethanone backbone .

Scientific Research Applications

Antimicrobial Activity

  • Synthesis and Antimicrobial Evaluation : Compounds closely related to 1-[2-(2-Furyl)-4-mercapto-6-methylpyrimidin-5-yl]ethanone have been synthesized and evaluated for their antimicrobial activity. For instance, 1-(5-mercapto-1,3,4-oxadiazol-2-yl)-2-(pyridine-2-ylamino)ethanone and its derivatives demonstrated significant antimicrobial activity, highlighting the potential of similar compounds in addressing microbial infections (Salimon, Salih, & Hussien, 2011).

  • Novel Pyrimidine Derivatives with Antibacterial Properties : Studies on novel pyrimidine derivatives, including those with structural similarities to the chemical , have shown promising antibacterial properties. This includes compounds like 1-(4-morpholinophenyl) ethanone derivatives, which have been synthesized and found to possess antibacterial activity (Merugu, Ramesh, & Sreenivasulu, 2010).

Synthesis and Structural Analysis

  • Synthesis Techniques : Research into the synthesis of compounds structurally related to 1-[2-(2-Furyl)-4-mercapto-6-methylpyrimidin-5-yl]ethanone has provided insights into the methods and efficiency of creating such complex molecules. An example is the synthesis of 2-Mercapto-4-methylpyrimidine, which was achieved through the reaction of certain butenyne ethers with thiourea, demonstrating the intricacies involved in the synthesis of such compounds (Kirillova, Tsil'ko, Maretina, & Petrov, 1971).

  • Complex Formation and Structural Studies : Studies have also focused on the formation of complexes involving compounds similar to 1-[2-(2-Furyl)-4-mercapto-6-methylpyrimidin-5-yl]ethanone. For example, research on triorganotin(IV) complexes of polyfunctional S,N,O-ligands, which include derivatives of 2-mercapto-4-methylpyrimidine, has revealed significant information about their crystal structures and coordination modes (Ma, Tian, & Zhang, 2006).

Potential in Organic Chemistry

  • Organic Synthesis Applications : The structural characteristics of compounds like 1-[2-(2-Furyl)-4-mercapto-6-methylpyrimidin-5-yl]ethanone have applications in organic chemistry, particularly in synthesizing new organic compounds with potential biological activities. This is illustrated in the synthesis of various derivatives with potential antimicrobial properties, emphasizing the role of such compounds in developing new organic synthesis methodologies (Altalbawy, 2013).

properties

IUPAC Name

1-[2-(furan-2-yl)-6-methyl-4-sulfanylidene-1H-pyrimidin-5-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2S/c1-6-9(7(2)14)11(16)13-10(12-6)8-4-3-5-15-8/h3-5H,1-2H3,(H,12,13,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAUJZAAHQCXRAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=S)N=C(N1)C2=CC=CO2)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90557932
Record name 1-[2-(Furan-2-yl)-6-methyl-4-sulfanylidene-1,4-dihydropyrimidin-5-yl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90557932
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[2-(2-Furyl)-4-mercapto-6-methylpyrimidin-5-yl]ethanone

CAS RN

13995-71-6
Record name 1-[2-(Furan-2-yl)-6-methyl-4-sulfanylidene-1,4-dihydropyrimidin-5-yl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90557932
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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